molecular formula C15H15NO5 B597832 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel- CAS No. 144373-57-9

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-

Cat. No. B597832
CAS RN: 144373-57-9
M. Wt: 289.287
InChI Key: ZIIFEFCXGIQLOL-IAQYHMDHSA-N
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Description

The compound is a spirocyclic compound, which means it has two rings that share a single atom . The “5-Oxa-2-azaspiro[3.5]nonane” part of the name suggests it has a nine-membered ring with an oxygen (oxa) and a nitrogen (aza) atom. The “8-carboxylic acid, 1,6-dioxo-” indicates the presence of a carboxylic acid functional group at the 8th position and two carbonyl groups at the 1st and 6th positions . The “phenylMethyl ester” suggests the presence of an ester functional group, which is formed by a carboxylic acid and an alcohol (in this case, phenylmethanol). The “(4R,8S)-rel-” part of the name refers to the stereochemistry of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring, the carboxylic acid and ester functional groups, and the stereochemistry .


Physical And Chemical Properties Analysis

Based on the functional groups present, we can predict that this compound would likely be solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system, which is not applicable here as we don’t have information on whether this compound has any biological activity .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties in more detail. If it does have biological activity, it could be studied for potential medicinal uses .

properties

IUPAC Name

benzyl (4R,8S)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFEFCXGIQLOL-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-

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